molecular formula C28H23NO3 B15019260 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenoxy)ethanone

1-(biphenyl-4-yl)-2-(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenoxy)ethanone

Katalognummer: B15019260
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: WMDIDMARVQIDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE is a complex organic compound known for its unique structural properties. It consists of a biphenyl group, a methoxyphenyl group, and an imino group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 4-aminobiphenyl to form an imine intermediate. This intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and imino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the biphenyl and methoxyphenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE
  • 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE

Uniqueness

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule in research and industrial applications.

Eigenschaften

Molekularformel

C28H23NO3

Molekulargewicht

421.5 g/mol

IUPAC-Name

2-[4-[(4-methoxyphenyl)iminomethyl]phenoxy]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C28H23NO3/c1-31-26-17-13-25(14-18-26)29-19-21-7-15-27(16-8-21)32-20-28(30)24-11-9-23(10-12-24)22-5-3-2-4-6-22/h2-19H,20H2,1H3

InChI-Schlüssel

WMDIDMARVQIDGI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.